2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate
Description
2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-b]indole-2,3-dicarboxylate (CAS: 1240613-17-5) is a chiral heterocyclic compound featuring a pyridoindole core with tert-butyl and methyl ester groups at the 2- and 3-positions, respectively. Its molecular formula is C₁₈H₂₂N₂O₄, with a molar mass of 330.38 g/mol and a predicted density of 1.248 g/cm³ . Physicochemical properties include a high predicted boiling point (471.9°C) and a pKa of 16.87, indicating moderate basicity .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-methyl (3S)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRBMQFEVKESR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)OC)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, which can streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-B]indole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to diverse biological effects. For instance, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Reactivity Differences
- Solubility : The fluorenylmethyl derivative’s higher molar mass (438.47 g/mol ) and density (1.396 g/cm³ ) suggest reduced aqueous solubility relative to the target compound .
- Basicity : The target’s pKa (16.87 ) contrasts sharply with the fluorenylmethyl analogue (3.92 ), reflecting differences in electron-withdrawing/donating groups and conjugation .
Biological Activity
2-Tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-b]indole-2,3-dicarboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molecular Weight : 330 Da
- LogP : 2.71
- Polar Surface Area : 72 Ų
- Hydrogen Bond Acceptors : 2
- Hydrogen Bond Donors : 1
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrido[3,4-b]indole structures exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Pyridophenanthridine derivative | 50 | Against E. coli |
| Pyridocarbazole derivative | 100 | Against S. agalactiae |
These findings suggest that 2-tert-butyl 3-methyl (3S)-1H,3H,4H,9H-pyrido[3,4-b]indole-2,3-dicarboxylate may possess similar antimicrobial properties due to its structural characteristics .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds derived from the pyrido[3,4-b]indole framework demonstrated varying degrees of inhibition against several enzymes. For example:
- β-glucosidase : Inhibition at concentrations leading to a reduction of activity to approximately 43% at 5 mM.
- α-galactosidase and β-mannosidase : Activation observed with increases in activity up to 155% at 5 mM.
These results indicate that the compound could modulate enzyme activities, potentially influencing metabolic pathways .
Case Studies
A detailed examination of related compounds has been conducted to understand their biological mechanisms. For instance:
- Study on Antimicrobial Properties : A series of pyrido[3,4-b]indole derivatives were synthesized and tested against bacterial strains. The study highlighted that modifications in the side chains significantly impacted their antimicrobial efficacy.
- Enzyme Modulation Research : Research focused on the effects of pyrido[3,4-b]indoles on glycosidases showed promising results in enhancing enzyme activity in specific contexts while inhibiting others.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Tert-butyl 3-methyl (3S)-pyridoindole dicarboxylate?
The compound is typically synthesized via base-promoted ring-expansion reactions or asymmetric catalytic methods. For example, a tert-butyl ester group can be introduced using tert-butoxycarbonyl (Boc) protection strategies under inert conditions, followed by methyl esterification . Key steps include:
- Reagents : Chiral ligands (e.g., 9-octyl-9-borabicyclo[3.3.1]nonane) for enantioselective control .
- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the product in 57–73% yields .
- Critical parameters : Moisture-sensitive intermediates require anhydrous solvents and inert gas (N₂/Ar) handling .
Q. How should researchers characterize this compound’s purity and stereochemistry?
- 1H/13C NMR : Key signals include tert-butyl protons at ~1.46 ppm (s, 9H) and methyl ester groups at ~3.74 ppm (s, 3H). The (3S) configuration is confirmed via NOE correlations or chiral HPLC .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₁H₃₁ClFN₂O₅S: 477.1621; observed: 477.1624) .
- Purity : HPLC with UV detection (λ = 254 nm) confirms >95% purity .
Q. What are the stability and storage requirements for this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Decomposition risks : Exposure to moisture (P233, P235) or temperatures >50°C (P410) degrades the ester groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during synthesis?
- Scenario : Discrepancies in NMR shifts may arise from rotamers or residual solvents.
- Methodology :
- Perform variable-temperature NMR to distinguish dynamic rotational isomers .
- Use D₂O exchange or HSQC to assign ambiguous proton-carbon correlations.
- Compare experimental HRMS with theoretical isotopic patterns to detect impurities .
Q. What strategies optimize enantioselective synthesis of the (3S) configuration?
- Catalytic systems : Employ chiral sulfinamide auxiliaries (e.g., (R)-tert-butylsulfinyl imines) to induce stereoselectivity during cyclization .
- Kinetic resolution : Use lipases or transition-metal catalysts (e.g., Pd/BINAP complexes) to separate diastereomers .
- Computational modeling : DFT calculations predict transition-state energies to guide ligand design .
Q. How can computational methods predict biological activity or reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
